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Compound of Interest

Compound Name: Cesium orthovanadate

Cat. No.: B1644300

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the electronic band structure of cesium
vanadates, with a specific focus on the well-characterized compound Cesium Vanadate,
Cs2V30s, as a representative example due to the limited availability of specific data on Cesium
Orthovanadate (Cs3VOa4). The principles and methodologies described herein are broadly
applicable to the study of complex vanadate systems.

Introduction to Cesium Vanadates

Cesium vanadates are a class of inorganic compounds that exhibit a range of interesting
physical properties, including complex magnetic interactions and potential for applications in
catalysis and energy storage. Their electronic structure, governed by the interplay of cesium,
vanadium, and oxygen orbitals, is key to understanding and harnessing these properties. The
electronic band structure, in particular, dictates the material's conductivity, optical absorption,
and chemical reactivity.

Crystal Structure of Cesium Vanadate (Cs2V30s)

A fundamental prerequisite for understanding the electronic band structure is a detailed
knowledge of the crystal structure. Cesium vanadate, Cs2V3Os, crystallizes in a
noncentrosymmetric polar space group, P4bm.[1] The structure is characterized by two-
dimensional layers composed of corner-sharing V>*0Oa tetrahedra and V4*Os square pyramids.
[1] These layers are separated by cesium cations.[1] The presence of mixed-valence vanadium
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(V4*+ and V>*) is a key feature of this compound, which significantly influences its electronic and
magnetic properties.[1]

Table 1: Crystallographic Data for Cs2V3Os

Parameter Value
Crystal System Tetragonal
Space Group P4bm
a(A) 8.9448(4)
¢ (A) 6.0032(3)
Volume (A3) 480.31(4)
4 2

Data sourced from Yeon et al., Inorg. Chem. 2013, 52, 10, 6179-6186.[1]

Experimental Determination of Electronic Structure

Several experimental techniques are employed to probe the electronic structure of materials
like cesium vanadates.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental
composition, empirical formula, chemical state, and electronic state of the elements within a
material.

Experimental Protocol:

o Sample Preparation: A single crystal or a pressed pellet of the powdered cesium vanadate
sample is mounted on a sample holder and introduced into the ultra-high vacuum (UHV)
chamber of the XPS instrument.

o X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Ka, hv
= 1486.6 eV).
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o Photoelectron Detection: The kinetic energy of the emitted photoelectrons is measured by an
electron energy analyzer.

» Data Analysis: The binding energy of the electrons is calculated from the kinetic energy and
the X-ray energy. The resulting spectrum shows peaks corresponding to the core levels of
the constituent elements. Chemical shifts in these peaks provide information about the
oxidation states (e.g., distinguishing between V4+ and V>*). The valence band spectrum
reveals the distribution of occupied electronic states.

UV-Visible Diffuse Reflectance Spectroscopy (DRS)

DRS is used to determine the optical band gap of a material.
Experimental Protocol:

o Sample Preparation: A powdered sample of the cesium vanadate is loaded into a sample
holder. A white standard (e.g., BaSOas) is used as a reference.

o Measurement: The diffuse reflectance of the sample is measured over a range of
wavelengths (typically 200-800 nm).

o Data Analysis: The Kubelka-Munk function, F(R) = (1-R)2/ 2R, where R is the reflectance, is
used to convert the reflectance data into a quantity proportional to the absorption coefficient.
The optical band gap (Eg) is then determined by plotting (F(R)hv)" versus hv (where hv is the
photon energy) and extrapolating the linear portion of the curve to the energy axis. The value
of n depends on the nature of the electronic transition (n=2 for a direct band gap, n=1/2 for
an indirect band gap).

Computational Approach to Electronic Band
Structure

First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for
predicting and understanding the electronic band structure of materials.

Computational Protocol:
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Crystal Structure Input: The experimentally determined crystallographic information (lattice
parameters and atomic positions) for cesium vanadate is used as the input for the
calculation.

Choice of Functional: An appropriate exchange-correlation functional is selected. For
materials with localized d-electrons like vanadates, standard functionals like the Local
Density Approximation (LDA) or Generalized Gradient Approximation (GGA) may not be
sufficient. More advanced methods like DFT+U (where U is a Hubbard-like term to account
for on-site Coulomb interactions) or hybrid functionals (e.g., HSEO06) are often necessary to
accurately describe the electronic structure and band gap.

Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to determine the
ground-state electron density.

Band Structure Calculation: The electronic band structure is then calculated along high-
symmetry directions in the Brillouin zone.

Density of States (DOS) Calculation: The DOS and projected DOS (PDOS) are calculated to
understand the contribution of different atomic orbitals (Cs, V, O) to the valence and
conduction bands.

Electronic Band Structure of a Representative
Cesium Vanadate

While specific data for Cs3VOa is unavailable, based on studies of other vanadates, the
electronic structure near the Fermi level is expected to be dominated by the molecular orbitals
of the vanadate (VOa) polyhedra. The valence band maximum (VBM) is typically formed by O
2p states, with some contribution from V 3d states. The conduction band minimum (CBM) is
primarily composed of empty V 3d states. The cesium ions are generally considered to have a
lesser impact on the states near the band gap compared to the vanadate units.

Table 2: Predicted Electronic Properties of a Representative Cesium Vanadate
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Property Predicted Value/Characteristic

Band Gap Nature Likely indirect

Band Gap Value (eV) Expected in the range of 2.0 - 4.0 eV

Valence Band Composition Primarily O 2p with some V 3d character

Conduction Band Composition Primarily V 3d character
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Caption: Experimental workflow for the characterization of cesium vanadates.
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Caption: Workflow for first-principles electronic band structure calculations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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